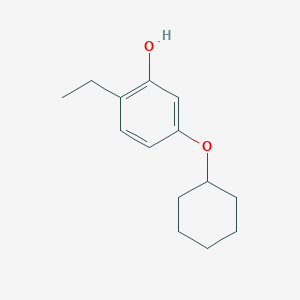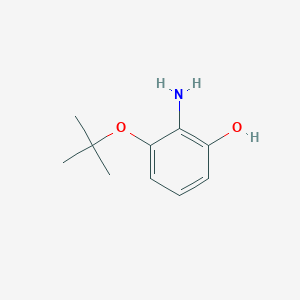
2-Amino-3-(tert-butoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(tert-butoxy)phenol is an organic compound that features both an amino group and a tert-butoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butoxy)phenol typically involves the protection of the hydroxyl group of 2-amino-3-hydroxyphenol using tert-butyl groups. One common method is the reaction of 2-amino-3-hydroxyphenol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 or Zn(OAc)2 . The reaction is usually carried out in an organic solvent such as acetone or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
2-Amino-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(tert-butoxy)phenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxyphenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive.
2-Amino-4-(tert-butoxy)phenol: Similar structure but with the tert-butoxy group at a different position, leading to different reactivity and properties.
2-Amino-3-(tert-butyl)phenol: Similar but with a tert-butyl group instead of tert-butoxy, affecting its solubility and reactivity.
Uniqueness: 2-Amino-3-(tert-butoxy)phenol is unique due to the presence of both an amino group and a tert-butoxy group on the phenol ring. This combination of functional groups provides a unique set of chemical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-amino-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,11H2,1-3H3 |
Clé InChI |
KCOQFHMGJGZECG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14855117.png)
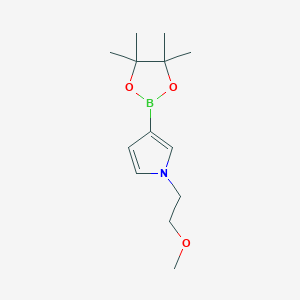
![[2-Formyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14855125.png)


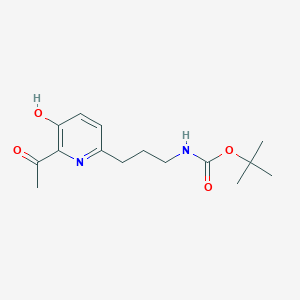

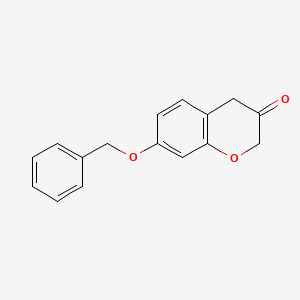
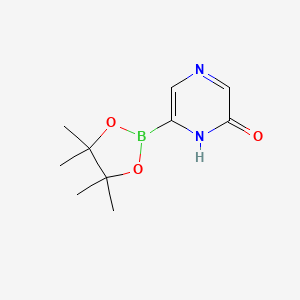
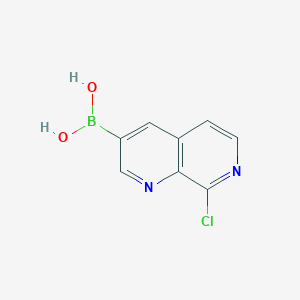

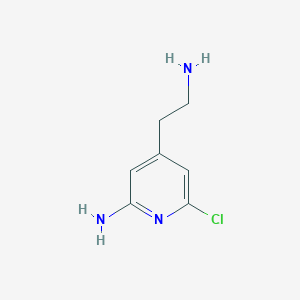
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
